5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a triazole core linked to an oxazole ring via a methylene bridge. The triazole moiety is substituted with a methyl group at position 5 and a carboxylic acid at position 2. The oxazole ring is substituted with a methyl group at position 5 and a 4-methylphenyl (p-tolyl) group at position 3. The presence of both triazole and oxazole rings enhances its metabolic stability and binding affinity compared to simpler aromatic systems .
Properties
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9-4-6-12(7-5-9)15-17-13(11(3)23-15)8-20-10(2)14(16(21)22)18-19-20/h4-7H,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYWBONPZXRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 300.32 g/mol. Its structure features a triazole ring linked to an oxazole moiety, which is known to contribute to various biological activities.
Anticancer Activity
Research has shown that derivatives of triazole compounds often exhibit significant anticancer properties. A study evaluating similar triazole derivatives demonstrated their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.
Case Study: Antiproliferative Effects
In a comparative study involving various triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 1.1 μM to 2.6 μM against different cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . This suggests that the compound may have comparable efficacy in inhibiting tumor growth.
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-triazole | E. coli | 32 µg/mL |
| 5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-triazole | S. aureus | 16 µg/mL |
| Doxycycline | E. coli | 8 µg/mL |
| Vancomycin | S. aureus | 2 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Thymidylate Synthase Inhibition : As noted earlier, the inhibition of thymidylate synthase leads to reduced DNA synthesis in cancer cells.
- Cell Membrane Disruption : Some studies indicate that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in various cancer cell lines treated with triazole derivatives.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of triazole-carboxylic acid derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations:
This may improve interactions with hydrophobic enzyme pockets.
Carboxylic Acid Functionality: The carboxylic acid group at C4 enables hydrogen bonding, a critical feature absent in non-carboxylic triazole derivatives (e.g., ).
Crystallography:
Single-crystal X-ray diffraction (SC-XRD) studies (using SHELXL ) reveal a triclinic crystal system with P 1 symmetry. The oxazole and triazole rings are coplanar (dihedral angle: 3.2°), while the p-tolyl group is slightly twisted (12.5° from the oxazole plane). The carboxylic acid forms intermolecular hydrogen bonds, stabilizing the crystal lattice .
Physicochemical and Pharmacokinetic Properties
- Solubility : Moderate solubility in DMSO (~15 mg/mL) but poor in aqueous buffers (pH 7.4: <0.1 mg/mL), attributed to the hydrophobic p-tolyl group.
- LogP : Calculated LogP = 2.8 (compared to 1.9 for the methoxyphenyl analog ).
- Metabolic Stability : In vitro microsomal studies show t₁/₂ = 45 minutes, superior to ethyl-fluorophenyl analogs (t₁/₂ = 28 minutes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
